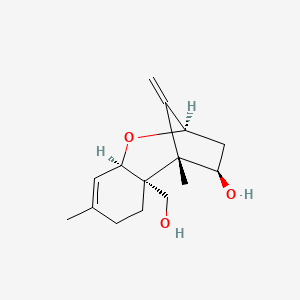

12,13-Deoxyverrucarol

Description

Structure

3D Structure

Properties

CAS No. |

63743-78-2 |

|---|---|

Molecular Formula |

C15H22O3 |

Molecular Weight |

250.33 g/mol |

IUPAC Name |

(1S,2R,7R,9R,11R)-2-(hydroxymethyl)-1,5-dimethyl-12-methylidene-8-oxatricyclo[7.2.1.02,7]dodec-5-en-11-ol |

InChI |

InChI=1S/C15H22O3/c1-9-4-5-15(8-16)13(6-9)18-11-7-12(17)14(15,3)10(11)2/h6,11-13,16-17H,2,4-5,7-8H2,1,3H3/t11-,12-,13-,14-,15-/m1/s1 |

InChI Key |

XARFTSXTPBVXCB-KJWHEZOQSA-N |

Isomeric SMILES |

CC1=C[C@@H]2[C@](CC1)([C@]3([C@@H](C[C@H](C3=C)O2)O)C)CO |

Canonical SMILES |

CC1=CC2C(CC1)(C3(C(CC(C3=C)O2)O)C)CO |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 12,13 Deoxyverrucarol and Its Analogs

Historical Perspectives on 12,13-Deoxyverrucarol Chemical Synthesis

The journey toward the chemical synthesis of this compound is intrinsically linked to the broader history of the trichothecene (B1219388) mycotoxins. The first member of this family, trichothecin, was isolated in 1948. However, it was the structural elucidation of trichodiene (B1200196), the biogenetic precursor to all trichothecenes, that marked a significant milestone. Nozoe and Machida elucidated the structure of trichodiene in 1970 through degradation and spectroscopic methods. tandfonline.com Shortly after, the first total synthesis of racemic trichodiene was reported, solidifying its structure and providing a foundational framework for accessing the entire class of trichothecene sesquiterpenoids. tandfonline.comtandfonline.com These early synthetic efforts, while not directly targeting this compound, were crucial in developing the fundamental strategies for constructing the complex tricyclic core of the trichothecane (B1236751) skeleton. The focus of early research was often on understanding the structure-activity relationships of these toxic compounds, which spurred investigations into the synthesis of various analogs, including those lacking the 12,13-epoxide ring.

Degradation Studies as Routes to Deoxyverrucarol and Related Compounds

Degradation studies of naturally occurring, more complex trichothecenes have historically served as a valuable method for obtaining simpler analogs like this compound. These approaches leverage the existing and often stereochemically complex scaffold of a natural product to access derivatives that would be challenging to synthesize from scratch. By selectively removing or modifying functional groups, chemists can efficiently generate a series of related compounds for biological evaluation and structure-activity relationship studies. A notable example is the synthesis of 4-Deoxyverrucarol from the more readily available verrucarol (B1203745), a process that involves the removal of the hydroxyl group at the C-4 position. acs.org This general principle of chemical modification of natural isolates has been a cornerstone in the study of trichothecenes.

Epoxide Ring Opening Reactions

The defining structural feature of most toxic trichothecenes is the 12,13-epoxide ring. The targeted synthesis of this compound and related "deoxy" analogs necessitates the reductive opening of this epoxide. A common and effective method for achieving this transformation is the use of strong hydride reducing agents, such as lithium aluminum hydride (LiAlH₄). study.com9afi.comtransformationtutoring.com The reaction proceeds via a nucleophilic attack of a hydride ion (H⁻) on one of the carbon atoms of the epoxide. study.comtransformationtutoring.com In the context of the trichothecane skeleton, this attack typically occurs at the less sterically hindered C-13 position, leading to the cleavage of the C-O bond and the formation of a hydroxyl group at C-12. transformationtutoring.comyoutube.com This reaction is generally highly efficient and provides a direct route to the 12,13-deoxy scaffold.

The table below summarizes the key aspects of this transformation:

| Reagent | Role | Key Transformation |

| Lithium Aluminum Hydride (LiAlH₄) | Hydride Source | Reductive opening of the 12,13-epoxide ring |

| Diethyl ether / THF | Solvent | Anhydrous solvent for the reduction reaction |

| Aqueous workup (e.g., H₃O⁺) | Proton Source | Protonation of the resulting alkoxide to form the C-12 hydroxyl group |

Reductive Elimination Methodologies

While direct reductive opening of the epoxide with a hydride source is the most common method to access 12,13-deoxy compounds, the concept of reductive elimination is also relevant in the broader context of trichothecene chemistry. Reductive elimination is a fundamental step in organometallic chemistry where a metal center decreases in oxidation state by forming a new bond between two adjacent ligands, which are then eliminated from the metal. wikipedia.org In the context of trichothecene synthesis, related reductive processes can be envisioned for the removal of other functional groups. For instance, the deoxygenation of hydroxyl groups, such as the one at C-4 to produce 4-Deoxyverrucarol from verrucarol, can be accomplished through a variety of reductive methods. acs.org These often involve converting the hydroxyl group into a better leaving group (e.g., a tosylate or a thiocarbonate) followed by a reduction step that excises this group.

Total Synthesis Approaches to this compound and Related Trichothecenes

The total synthesis of this compound and its parent compound, verrucarol, has been a significant challenge for synthetic chemists due to the stereochemically dense and strained tricyclic core. A major breakthrough in this area has been the development of strategies that can efficiently construct the characteristic 6/5/6-fused ring system. Many synthetic routes to these molecules begin with the synthesis of trichodiene, the universal biosynthetic precursor of the trichothecenes. tandfonline.comtandfonline.comacs.org The total synthesis of trichodiene has been achieved by various research groups, providing a common starting point for accessing more complex members of the family through subsequent oxidative modifications. tandfonline.comrsc.org

Strategies for Constructing the Trichothecane Core Structure

A powerful and widely employed strategy for the construction of the trichothecane core is the intramolecular Diels-Alder (IMDA) reaction. masterorganicchemistry.comyoutube.com This reaction involves a [4+2] cycloaddition between a diene and a dienophile that are tethered within the same molecule. masterorganicchemistry.com The IMDA approach is particularly well-suited for the synthesis of complex polycyclic systems as it can form multiple rings and stereocenters in a single, highly controlled step. nih.gov In the context of trichothecene synthesis, a suitably functionalized acyclic precursor containing both a diene and a dienophile moiety is synthesized and then subjected to conditions that promote the intramolecular cycloaddition, thereby forming the bicyclic AB-ring system of the trichothecane core. The C-ring is then typically formed in a subsequent step.

Key features of the Intramolecular Diels-Alder strategy are outlined below:

| Feature | Description | Advantage in Trichothecene Synthesis |

| Convergence | A single reaction forms the core bicyclic structure from a linear precursor. | Increases overall efficiency of the synthesis. |

| Stereocontrol | The stereochemical outcome of the reaction is often highly predictable and controllable. | Allows for the precise construction of the multiple stereocenters in the trichothecane core. |

| Ring System Formation | Efficiently forms the fused 6- and 5-membered rings of the core structure. | Directly addresses the main structural challenge of the target molecule. |

Tandem Cycloaddition-Ene Strategies for this compound Scaffolds

An elegant and efficient approach to the verrucarol and deoxyverrucarol skeleton involves a tandem cycloaddition-ene reaction sequence. acs.org This strategy combines two powerful carbon-carbon bond-forming reactions into a single synthetic operation. The reaction cascade is initiated by an intermolecular Diels-Alder reaction between a diene and a dienophile, which rapidly builds molecular complexity. The resulting cycloadduct is then poised to undergo a subsequent intramolecular ene reaction, which forms the final ring of the tricyclic system. This tandem approach has been successfully applied to the synthesis of (±)-verrucarol and (±)-4,11-diepi-12,13-deoxyverrucarol. acs.org The power of this methodology lies in its ability to rapidly assemble the complex carbon framework of the target molecule from relatively simple starting materials in a highly convergent manner.

Chiral Precursor Utilization in Stereoselective Synthesis

The stereoselective synthesis of complex natural products like this compound frequently leverages the "chiral pool," which consists of readily available, enantiomerically pure compounds from natural sources. scilit.comwikipedia.org This strategy is particularly effective when the target molecule's structure resembles that of an inexpensive natural product. wikipedia.org By starting with a molecule that already possesses the correct stereochemistry at one or more centers, chemists can significantly simplify the synthetic route and avoid the need for complex asymmetric reactions or challenging chiral separations. scilit.comwikipedia.org

In the context of trichothecene synthesis, terpenes, amino acids, and sugars are common contributors to the chiral pool. wikipedia.org The inherent chirality of these precursors is preserved and transferred through the reaction sequence to establish the desired stereochemistry in the final product. wikipedia.org For instance, the synthesis of other complex terpenes has successfully utilized chiral building blocks derived from abundant natural terpenes to serve as the starting point. scilit.com This approach not only provides a pre-made carbon skeleton but also embeds the necessary chirality from the outset, guiding the stereochemical outcome of subsequent transformations.

The use of chiral precursors is a cornerstone of efficient total synthesis, as it circumvents many of the challenges associated with creating stereocenters from achiral materials. wikipedia.org This method is instrumental in achieving the specific three-dimensional architecture characteristic of the trichothecene core.

Development of Novel Synthetic Methodologies for 12,13-Deoxygenated Derivatives

Research into the synthesis of 12,13-deoxygenated trichothecenes, including this compound, has led to the development of innovative synthetic methods. These methodologies aim to improve efficiency, yield, and access to a wider range of derivatives for biological evaluation. One area of development involves the synthesis of isotopically labeled analogs, which are crucial tools for use as internal standards in stable isotope dilution assays (SIDA) for quantifying trichothecenes in food and feed samples. nih.gov

For example, a method was developed for the synthesis of carbon-13-labeled Type A trichothecenes. nih.gov This involved the peracetylation of scirpentriol (B1226779) with [13C4]-acetic anhydride (B1165640) to produce [13C6]-triacetoxyscirpentriol. nih.gov Through a controlled selective hydrolysis using ammonium (B1175870) hydroxide, this intermediate yielded [13C4]-diacetoxyscirpenol and [13C2]-monoacetoxyscirpenol. nih.gov A similar strategy was applied to T2-triol to prepare labeled versions of T2-toxin and HT2-toxin. nih.gov While these examples are for other trichothecenes, the chemical principles and strategies for selective protection and deprotection are applicable to the development of novel routes for 12,13-deoxygenated derivatives. The development of stereoselective synthesis using engineered enzymes like carbonyl reductases also represents a novel, green alternative to traditional chemical catalysis for producing chiral intermediates. rsc.org

Atom-Economy and Step-Economy Considerations in Synthesis

Modern synthetic chemistry places a strong emphasis on principles of green chemistry, with atom economy and step economy being critical metrics for evaluating the efficiency and sustainability of a synthetic route. wikipedia.orgnih.gov

Atom Economy: Introduced by Barry Trost, atom economy measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired final product. wikipedia.org The ideal atom economy is 100%, meaning no atoms are wasted as byproducts. wikipedia.org [ \text{% Atom Economy} = \frac{\text{Molecular Weight of Desired Product}}{\text{Molecular Weight of All Reactants}} \times 100% ] Reactions like additions (e.g., Diels-Alder) and rearrangements are highly atom-economical, often achieving 100% economy. nih.govscranton.edu In contrast, substitution and elimination reactions tend to have lower atom economies as they generate stoichiometric byproducts. wikipedia.org In the synthesis of complex molecules like this compound, chemists strive to design routes that maximize atom economy by favoring addition and rearrangement reactions and utilizing catalytic methods, which reduce waste. nih.gov

The table below illustrates the atom economy of different reaction types relevant to organic synthesis.

| Reaction Type | General Transformation | Incorpated Atoms | Byproducts | Typical Atom Economy |

|---|---|---|---|---|

| Addition | A + B → C | All | None | 100% |

| Rearrangement | A → B | All | None | 100% |

| Substitution | A-B + C-D → A-C + B-D | Atoms from A and C | B-D | Moderate to Low |

| Elimination | A-B → C + D | Atoms in C | D | Low |

Synthesis of Structurally Modified this compound Analogs

The synthesis of structurally modified analogs of natural products is a vital component of medicinal chemistry and chemical biology, allowing researchers to probe structure-activity relationships (SAR) and develop new therapeutic agents. nih.gov In the case of this compound, the synthesis of analogs involves targeted modifications to the core trichothecene scaffold.

The goals of creating such analogs can include:

Improving biological activity: Small structural changes can lead to significant enhancements in potency against a biological target.

Reducing toxicity: Modifications can be designed to decrease off-target effects and improve the safety profile of the compound.

Probing the mechanism of action: By systematically altering different parts of the molecule, researchers can identify the key functional groups responsible for its biological effects.

The synthesis of these analogs often employs similar strategies to those used for the natural product itself, but with the introduction of modified building blocks or the application of late-stage functionalization reactions. For instance, different ester groups could be introduced at available hydroxyl positions, or modifications could be made to the A, B, or C rings of the trichothecene core. The synthesis of new taxane (B156437) analogs, for example, has led to potent compounds with confirmed structures via X-ray crystallography. nih.gov This highlights the importance of analog synthesis in drug discovery and development, a principle that is directly applicable to the this compound framework.

Structural Activity Relationship Studies: the Role of the 12,13 Position in Trichothecene Bioactivity

Fundamental Role of the 12,13-Epoxide Unit in Trichothecene (B1219388) Action

The 12,13-epoxytrichothec-9-ene (B1214510) (EPT) core structure is the defining feature of all trichothecenes. wikipedia.org The epoxide ring at the 12,13-position, along with the double bond at C9-C10, are considered essential for the biological activity of these mycotoxins. mdpi.comnih.gov This epoxide is not merely a structural component but is the primary functional group responsible for the ability of trichothecenes to inhibit protein synthesis in eukaryotic cells. wikipedia.orgmdpi.com Their toxic action is primarily attributed to their ability to bind to the peptidyl transferase center (PTC) of the 60S ribosomal subunit, thereby interfering with the elongation or termination steps of polypeptide chain synthesis. nih.govmdpi.com The presence of the intact 12,13-epoxide is a prerequisite for this high-affinity interaction with the ribosome, which is the initiating event for the cascade of cellular disruptions observed upon trichothecene exposure. mdpi.comnih.gov

Impact of 12,13-Deoxygenation on Ribosomal Binding and Protein Synthesis Inhibition

The removal of the 12,13-epoxide group, as seen in 12,13-Deoxyverrucarol, has a profound and debilitating effect on the molecule's bioactivity. The deoxygenation at this position drastically reduces the compound's ability to bind to the ribosome. nih.gov Research has shown that the oxygen atom in the C12,13-epoxide ring is a key toxicity-contributing element. nih.gov It participates in a crucial hydrogen bond with the hydroxyl group of the ribose sugar of uridine (B1682114) U2873 within the peptidyl transferase center of the 25S rRNA. nih.gov

The absence of this epoxide oxygen in this compound eliminates this critical hydrogen bond, leading to a significantly weakened interaction with the ribosomal target. Consequently, the ability to inhibit protein synthesis is severely compromised. Studies comparing potent trichothecenes with their deoxygenated or hydroxylated analogues, such as Verrucarol (B1203745) and Deoxyverrucarol, have demonstrated a dramatic loss of potency. The effectiveness of these deoxygenated compounds in inhibiting protein synthesis is reduced by over a thousand-fold compared to highly potent trichothecenes like Verrucarin A or T-2 toxin. nih.gov This confirms that the 12,13-epoxide is the linchpin of trichothecene-induced protein synthesis inhibition.

Table 1: Impact of 12,13-Position Modification on Trichothecene Potency

| Compound | Key Structural Feature at C12,13 | Relative Potency in Protein Synthesis Inhibition |

|---|---|---|

| Verrucarin A | Intact 12,13-epoxide | High |

| T-2 Toxin | Intact 12,13-epoxide | High |

| Verrucarol | Hydroxyl groups (reduced epoxide) | Very Low (>1000-fold reduction vs. potent toxins) nih.gov |

| This compound | Deoxygenated (no epoxide) | Very Low (>1000-fold reduction vs. potent toxins) nih.gov |

Comparative Molecular Interactions of this compound with Cellular Targets

The primary cellular target for trichothecenes is the ribosome. mdpi.com The molecular interaction is a non-covalent binding event within a pocket at the peptidyl transferase site. mdpi.com For active trichothecenes, this binding is stabilized by a network of interactions, including van der Waals forces and key hydrogen bonds. As established, the most critical of these is the hydrogen bond formed by the 12,13-epoxide oxygen. nih.gov

In the case of this compound, the absence of this epoxide oxygen fundamentally alters the molecular interaction with the ribosome. Without the ability to form this key hydrogen bond, the molecule cannot dock effectively or stably within the binding pocket of the PTC. Any residual interaction would be significantly weaker and more transient, relying solely on less specific van der Waals forces. This inefficient binding means that this compound is unable to effectively halt the peptidyl transferase activity required for protein synthesis. Therefore, the downstream cellular effects that are hallmarks of trichothecene toxicity, such as the activation of stress pathways and apoptosis, are not initiated.

Influence of the 12,13-Position on Cell Cycle Progression and Signal Transduction Pathways (e.g., MAPK activation)

Trichothecenes are known to activate stress-responsive signaling cascades, including the mitogen-activated protein kinase (MAPK) pathways. This "ribotoxic stress response" is considered a direct consequence of the inhibition of protein synthesis. The stalled ribosomes act as a signal, triggering a cellular stress response that involves the phosphorylation and activation of MAPK family members like JNK and p38. This signaling can, in turn, influence inflammatory gene expression, cell cycle arrest, and apoptosis.

Given that the activation of these pathways is contingent on the initial insult at the ribosome, the modification at the 12,13-position is critical. Since this compound is a profoundly weak inhibitor of protein synthesis due to its inability to bind the ribosome effectively, it is expected to have a correspondingly minimal to non-existent effect on MAPK activation and other downstream signal transduction pathways. Similarly, while potent trichothecenes can induce cell cycle arrest, this effect is also a downstream consequence of the primary toxic event. The lack of significant ribosomal inhibition by this compound means it is unlikely to cause the necessary cellular stress to trigger cell cycle checkpoints.

Structure-Function Analysis of Deoxygenated Trichothecene Derivatives

Analysis of Deoxynivalenol (B1670258) (DON) and its De-epoxy Metabolite (DOM-1) as a Comparative Model

The relationship between deoxynivalenol (DON) and its metabolite de-epoxy-deoxynivalenol (DOM-1) serves as an excellent and well-documented model for understanding the impact of 12,13-deoxygenation. DON is a prevalent Type B trichothecene that contains the essential 12,13-epoxide and is known to inhibit protein synthesis and cause a range of toxic effects. nih.gov In the anaerobic environment of the gut, microorganisms can metabolize DON by cleaving the epoxide ring, resulting in the formation of DOM-1. nih.gov

This transformation is widely recognized as a detoxification process. Numerous studies have shown that DOM-1 is substantially less toxic than its parent compound. It does not inhibit protein synthesis, even at high concentrations, and lacks the cytotoxic effects characteristic of DON. nih.gov For example, while DON can impair intestinal barrier integrity, DOM-1 exerts no measurable adverse effects. nih.gov This clear difference in bioactivity underscores the absolute requirement of the 12,13-epoxide for toxicity and validates the principle that deoxygenated derivatives like this compound are biologically inert compared to their epoxidated counterparts.

Table 2: Comparative Bioactivity of Deoxynivalenol (DON) and its De-epoxy Metabolite (DOM-1)

| Parameter | Deoxynivalenol (DON) | De-epoxy-deoxynivalenol (DOM-1) |

|---|---|---|

| 12,13-Epoxide Ring | Present | Absent |

| Protein Synthesis Inhibition | Potent Inhibitor nih.gov | No significant inhibition nih.gov |

| Cytotoxicity | Cytotoxic | Significantly reduced or no cytotoxicity nih.gov |

| Effect on Intestinal Barrier | Impairs integrity nih.gov | No measurable adverse effects nih.gov |

| MAPK Pathway Activation | Induces activation | Substantially reduced or no activation |

Role of Other Functional Groups in Modulating the Activity of Deoxygenated Scaffolds

The toxicity of active, epoxidated trichothecenes is modulated by the pattern of hydroxylation and acetylation at other positions on the trichothecene core, such as C3, C4, C8, and C15. nih.gov These substitutions can fine-tune the molecule's potency by affecting its polarity, cellular uptake, and the precise fit within the ribosomal binding pocket. For instance, the presence of acetyl groups at C4 and C15, as seen in T-2 toxin, generally confers higher potency compared to compounds lacking these esters. nih.gov

However, in a deoxygenated scaffold like this compound, the influence of these other functional groups becomes largely irrelevant to toxicity. The primary requirement for bioactivity—the 12,13-epoxide—is absent. Without this essential group to anchor the molecule to the ribosome, any subtle modifications at other positions on the ring structure cannot restore the lost activity. The deoxygenation at the C12,13-position is the overriding structural factor that dictates the molecule's biological inertness, rendering the modulatory effects of other substituents inconsequential.

Advanced Analytical Techniques and Experimental Approaches in 12,13 Deoxyverrucarol Research

Cell-Based Assays for Investigating Biological Effects of Deoxygenated Compounds

DNA Synthesis Inhibition Assays for Comparative Analysis

The fundamental principle of these assays is based on the concept that damage to DNA or interference with the replication machinery leads to a measurable decrease in the rate of DNA synthesis. A common method involves exposing cultured cells, such as HeLa S3 cells, to the test compound. The rate of DNA synthesis is then quantified by measuring the incorporation of radiolabeled nucleosides, like [3H]thymidine, into newly synthesized DNA. A reduction in the incorporation of the radiolabel in treated cells compared to untreated controls indicates an inhibitory effect.

Comparative analyses using these assays reveal that the potency of DNA synthesis inhibition varies among different trichothecene (B1219388) analogues. This variation is attributed to the specific chemical structures and substitution patterns on the core trichothecene nucleus. Although often a secondary consequence of protein synthesis inhibition, the suppression of DNA synthesis is a key factor in the cell cycle arrest and induction of apoptosis observed in cells exposed to these toxins. Studies across various cell types have consistently shown that exposure to trichothecenes leads to a strong inhibition of DNA synthesis.

| Trichothecene Compound | General Class | Primary Mode of Action | Observed Effect on DNA Synthesis |

| 12,13-Deoxyverrucarol (Verrucarol) | Type D (as part of macrocyclics) / Simple Trichothecene Core | Inhibition of protein synthesis | Strong inhibition, typically as a secondary effect to protein synthesis arrest. |

| T-2 Toxin | Type A | Potent inhibition of protein synthesis initiation. | Significant suppression of DNA and RNA synthesis. |

| Diacetoxyscirpenol (B1670381) (DAS) | Type A | Inhibition of protein synthesis. | Causes inhibition of DNA synthesis and can induce cell cycle arrest. |

| Deoxynivalenol (B1670258) (DON) | Type B | Inhibition of protein synthesis by binding to the ribosome. | Inhibits DNA synthesis, contributing to growth retardation and cytotoxicity. |

Microbiological Techniques for Studying Biotransformation

The biotransformation of this compound by microorganisms is a significant area of research, as it can lead to detoxification of the mycotoxin. Microbiological techniques are employed to identify and characterize microorganisms capable of metabolizing this compound and to elucidate the transformation pathways. These studies often involve incubating the mycotoxin with pure cultures of bacteria or fungi, or with complex microbial consortia from sources like soil or animal digestive tracts.

A primary mechanism of biotransformation for trichothecenes, including this compound, is the modification of the 12,13-epoxide ring, which is essential for its toxicity. Several microbial species have been identified that can open this epoxide ring, a process known as de-epoxidation, which results in a significant reduction or complete loss of toxicity. For instance, studies on intestinal microflora from various animals have demonstrated the ability to transform trichothecenes into their deepoxy products. Specifically, non-acylated trichothecenes like verrucarol (B1203745) have been shown to be converted to their de-epoxidized metabolites by chicken intestinal microbes.

The experimental approach typically involves the following steps:

Screening and Isolation: Microorganisms from various environments are screened for their ability to grow in the presence of this compound and to modify its chemical structure.

Incubation: The isolated microbial strains are cultured in a suitable liquid medium, to which the mycotoxin is added. The cultures are then incubated under controlled conditions (e.g., temperature, pH, aeration).

Extraction and Analysis: At various time points, samples are taken from the culture. The parent compound and any resulting metabolites are extracted and analyzed using chromatographic and spectroscopic techniques, such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS), to identify and quantify the transformation products.

Research has identified various bacteria and fungi, including species of Acinetobacter, Streptomyces, and Fusarium, that can perform transformations such as hydrolysis, acylation, or de-epoxidation on related trichothecene structures. These transformations can either detoxify the molecule or in some cases produce novel derivatives.

| Microorganism Type | Example Organism/Source | Biotransformation Reaction | Effect on Toxicity |

| Gut Microbiota | Chicken intestinal microbes | De-epoxidation of the 12,13-epoxide ring. | Significant detoxification. |

| Bacteria | Acinetobacter calcoaceticus | Hydrolysis or acylation of hydroxyl groups. | Varies depending on the specific modification. |

| Actinomycetes | Streptomyces griseus | Partial hydrolysis of ester groups. | Alters biological activity. |

| Fungi | Fusarium moniliforme | Regioselective oxidation and hydroxylation. | Can produce a range of derivatives with different activities. |

| Yeast | Saccharomyces cerevisiae | Potential for biotransformation into modified forms. | Can reduce the concentration of the parent toxin. |

Computational Chemistry Approaches for Conformation and Reactivity Prediction

Computational chemistry provides powerful in silico tools for predicting the three-dimensional structure (conformation) and chemical reactivity of this compound. These methods are crucial for understanding the structure-activity relationships that govern its toxicity. All trichothecene mycotoxins share a rigid tetracyclic ring system, but their toxicity is modulated by the various substituents on this core structure.

One of the primary computational techniques used in this field is Quantitative Structure-Activity Relationship (QSAR) modeling, particularly 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA). These models are developed by correlating the known biological activities (e.g., toxicity) of a series of related trichothecenes with their computed 3D molecular properties, such as steric and electrostatic fields.

Key findings from these computational studies include:

Role of the 12,13-Epoxide Group: Computational models confirm that the 12,13-epoxide group is the primary functionality responsible for the biological activity of trichothecenes. Its removal leads to a complete loss of toxicity. The reactivity of this epoxide group is a key determinant of the molecule's ability to interact with its biological target, the ribosome.

Conformational Rigidity: The trichothecene nucleus is a conformationally rigid structure. This rigidity is important for presenting the key functional groups, particularly the epoxide, in the correct orientation for binding to the ribosomal target.

Influence of Substituents: CoMFA and CoMSIA models have shown that steric and electrostatic factors play a significant role in modulating toxicity. The size, shape, and electronic properties of substituent groups at various positions on the trichothecene core can either enhance or diminish the molecule's activity by affecting its binding affinity to the target site.

These computational approaches allow researchers to predict the potential toxicity of novel or uncharacterized trichothecene analogues and provide insights into the molecular mechanisms of their action. By understanding how conformation influences reactivity, these models can guide the design of detoxification strategies and the prediction of the biological impact of metabolites formed through biotransformation.

| Computational Method | Focus of Analysis | Key Predictions for this compound Structure |

| 3D-QSAR (CoMFA/CoMSIA) | Correlates 3D molecular fields with biological activity. | Predicts that steric bulk and electrostatic properties of substituents at C3, C4, and C15 are critical for modulating toxicity. |

| Molecular Mechanics | Predicts stable low-energy conformations. | Confirms the rigid tetracyclic core structure and the orientation of the 12,13-epoxide group. |

| Quantum Chemistry (DFT) | Calculates electronic properties and reactivity indices. | Predicts the high electrophilic reactivity of the carbon atoms in the epoxide ring, making it susceptible to nucleophilic attack at its biological target. |

| Molecular Docking | Simulates the binding of the molecule to its biological target (e.g., ribosome). | Provides insights into the specific interactions between the trichothecene core and the peptidyl transferase center of the ribosome. |

Future Research Directions and Academic Prospects

Elucidation of Specific Enzymes in 12,13-Deoxygenation Pathways

A primary focus of future research is the identification and characterization of the specific enzymes responsible for the deoxygenation of the 12,13-epoxide ring in trichothecenes. This transformation is a critical step in the detoxification of these mycotoxins. mdpi.com Microbial metabolism, particularly by anaerobic bacteria found in the digestive systems of animals, has been identified as a key source of this de-epoxidation activity. nih.govnih.gov For instance, bacterial strains such as Eubacterium sp. have been shown to convert trichothecenes into their less toxic de-epoxy forms. mdpi.comwikipedia.org

However, the specific enzymes, or "de-epoxidases," that catalyze this reaction are not fully characterized. wikipedia.org Future research will involve isolating these enzymes, elucidating their structures, and understanding their catalytic mechanisms. This will require a combination of classical enzymology, protein chemistry, and molecular biology techniques. Identifying the genes encoding these enzymes will enable their heterologous expression and large-scale production, which is essential for detailed study and potential biotechnological applications. Furthermore, while cytochrome P450 monooxygenases are known to be crucial in the initial oxygenation steps of trichothecene (B1219388) biosynthesis, investigating their potential role, or the role of other oxygenase/reductase enzyme families, in the reverse deoxygenation reaction under specific physiological conditions remains a compelling area of inquiry. nih.govnih.gov

| Research Objective | Key Methodologies | Potential Outcomes |

| Isolation and Purification | Anaerobic microbiology, Chromatography (ion-exchange, affinity) | Pure enzyme samples for characterization. |

| Gene Identification | Genome sequencing, Proteomics (mass spectrometry) | Identification of genes encoding de-epoxidases. |

| Enzyme Characterization | Enzyme kinetics, X-ray crystallography | Understanding of substrate specificity, catalytic mechanism, and 3D structure. |

| Heterologous Expression | Genetic engineering (e.g., in E. coli or yeast) | Scalable production of enzymes for industrial and research use. |

Development of Targeted Enzymatic or Chemical Methods for Detoxification

Building on the knowledge of deoxygenation pathways, the development of targeted detoxification methods is a significant prospect. The goal is to create practical, efficient, and safe strategies to neutralize trichothecene contamination in food and feed.

Enzymatic detoxification is considered a highly promising approach due to its specificity, efficiency, and environmentally friendly nature. nih.govresearchgate.net The discovery of enzymes like Fhb7, which detoxifies deoxynivalenol (B1670258) by opening the epoxide ring, highlights the potential of this strategy. nih.govresearchgate.net Future work will focus on:

Screening diverse microbial environments for novel and more robust de-epoxidizing enzymes.

Engineering existing enzymes through directed evolution or rational design to improve their stability, activity, and substrate range for various trichothecenes.

Immobilizing these enzymes on solid supports for use in industrial-scale detoxification columns or as feed additives. nih.gov

Chemical detoxification methods have also been explored, utilizing agents such as acids, alkalis, oxidizing agents (e.g., ozone), and reducing agents. nih.govresearchgate.net These methods can effectively alter the trichothecene structure. researchgate.net However, they often lack specificity, require harsh conditions, and can leave undesirable residues or affect the nutritional quality of the treated commodity. mdpi.comresearchgate.net Future research in this area will aim to develop milder and more targeted chemical reagents that can selectively cleave the 12,13-epoxide ring with high efficiency and minimal side reactions, inspired by biocatalytic processes. rsc.org

| Detoxification Method | Advantages | Future Research Focus |

| Enzymatic | High specificity, Mild reaction conditions, Environmentally friendly nih.gov | Enzyme discovery, protein engineering, immobilization techniques. |

| Chemical | Broad applicability | Development of targeted, mild reagents; reducing nutritional loss. |

Rational Design of Trichothecene Scaffolds with Modified Biological Properties

The trichothecene scaffold offers a template for chemical modification to create new molecules with tailored biological activities. The core structure-activity relationship (SAR) is well-established: the 12,13-epoxy group is a primary determinant of the protein synthesis inhibition and cytotoxicity that characterize this mycotoxin class. wikipedia.orgnih.gov Modifications at other positions, such as C-3, C-4, C-8, and C-15, also profoundly influence toxicity and the specific stage of protein synthesis that is inhibited (initiation, elongation, or termination). wikipedia.orgnih.govnih.gov

Future research will leverage this understanding for the rational design of novel trichothecene analogs. By removing the 12,13-epoxy group to create scaffolds like 12,13-Deoxyverrucarol and then systematically modifying other functional groups, chemists can aim to:

Reduce or eliminate toxicity while retaining or introducing other desirable biological activities.

Develop specific inhibitors for different cellular processes by fine-tuning the interaction with the ribosome or other molecular targets. nih.gov

Create probes to study the mechanisms of ribotoxic stress and protein synthesis.

Explore therapeutic applications , as some modified trichothecenes have shown potential in areas like cancer research. nih.gov

Computational tools, such as 3D Quantitative Structure-Activity Relationship (3D-QSAR) modeling, will be instrumental in predicting the biological activity of new designs before their synthesis, accelerating the discovery process. sigmaaldrich.comnih.gov

Investigation of Deoxygenated Analogs in Biological Systems Beyond Current Scope

The high cytotoxicity of parent trichothecenes, primarily through the inhibition of protein synthesis and induction of apoptosis, often masks other potential biological effects. nih.govnih.gov Deoxygenated analogs like this compound, which exhibit significantly reduced toxicity, provide a unique opportunity to explore these alternative activities. madbarn.com

Future investigations will involve screening these deoxygenated compounds in a wide array of biological systems and assays. The objective is to uncover novel pharmacological properties that are not linked to potent cytotoxicity. Potential areas of investigation include:

Anti-inflammatory effects: Assessing the ability of deoxygenated analogs to modulate inflammatory pathways.

Antiviral and antimicrobial activity: Screening against a panel of viruses, bacteria, and pathogenic fungi.

Immunomodulatory properties: Examining their effects on immune cell function and cytokine production.

Neurological activity: Investigating potential interactions with receptors and signaling pathways in the central nervous system.

This line of research could lead to the identification of new lead compounds for drug development, repurposed from a class of molecules previously considered only as toxins.

Integration of Omics Technologies for Comprehensive Mechanistic Understanding

To achieve a holistic understanding of the biological roles of this compound and other trichothecene analogs, the integration of "omics" technologies is indispensable. researchgate.net These high-throughput approaches provide a system-wide view of molecular processes. nih.govuws.ac.uk

Genomics: Comparing the genomes of trichothecene-producing fungi can reveal the evolution of the biosynthetic gene (TRI) clusters and the genetic basis for the diversity of structures produced. nih.govtandfonline.com

Transcriptomics and Proteomics: These technologies can be used to analyze how host organisms (plants, animals, or microbes) respond to exposure to both toxic and deoxygenated trichothecenes at the gene and protein expression levels. nih.gov This can help identify the specific pathways involved in toxicity, stress response, and detoxification.

Metabolomics: This approach is crucial for identifying the full spectrum of metabolites produced during the detoxification of trichothecenes. mdpi.com It can uncover novel biotransformation products beyond 12,13-deoxygenation, such as glycosylated or acetylated conjugates, providing a complete picture of the metabolic fate of these compounds. nih.govmdpi.com

By integrating data from these different omics layers, researchers can construct comprehensive models of the molecular mechanisms of trichothecene action and detoxification, leading to new strategies for control and new insights into cellular biology. researchgate.net

Advancements in Asymmetric and Green Synthesis Methodologies for Deoxyverrucarol and Derivatives

The ability to synthesize this compound and its derivatives with high precision and environmental sustainability is crucial for advancing research in this area. Future efforts in synthetic chemistry will focus on two key aspects:

Asymmetric Synthesis: Developing synthetic routes that can control the stereochemistry at each chiral center of the complex trichothecene core is a significant challenge. Asymmetric synthesis will allow for the creation of specific stereoisomers of deoxygenated analogs, which is essential for detailed SAR studies, as subtle changes in 3D structure can dramatically alter biological activity.

Green Synthesis: Incorporating principles of green chemistry into the synthesis of these compounds is an important goal. This involves using environmentally benign reagents and solvents, reducing waste, and employing catalytic methods (including biocatalysis) to improve efficiency. Leveraging the enzymes from the natural trichothecene biosynthetic pathway in chemoenzymatic strategies could provide elegant and sustainable routes to these molecules. mdpi.com

Success in these areas will provide the necessary quantities of well-defined deoxygenated analogs to fuel the biological investigations outlined in the preceding sections, accelerating the pace of discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.